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Introduction

This document provides a detailed protocol and application notes for the determination of
human serum carnosinase (CN1) activity, based on the method described by Teufel et al. in
2002 and published in the Journal of Biological Chemistry in 2003[1]. Human carnosinase
(CN1; EC 3.4.13.20) is a dipeptidase primarily found in serum and the central nervous system
of humans and higher primates[1][2]. It catalyzes the hydrolysis of carnosine (B-alanyl-L-
histidine) and related dipeptides, such as homocarnosine[1]. The activity of this enzyme is of
significant interest in various physiological and pathological conditions, including diabetic
nephropathy, neurological disorders, and exercise physiology[3][4].

The assay principle involves the enzymatic hydrolysis of L-carnosine by CN1, releasing [3-
alanine and L-histidine. The reaction is terminated, and the liberated L-histidine is quantified via
a sensitive fluorometric method involving derivatization with o-phthaldialdehyde (OPA)[3]. The
resulting fluorescence is directly proportional to the carnosinase activity in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for human carnosinase 1
(CN1) as characterized by Teufel et al.[1]. This data is essential for understanding the enzyme's
kinetics and for designing experiments, such as inhibitor screening and substrate specificity
studies.
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Parameter Value Substrate Conditions Reference

Michaelis

1.2mM L-Carnosine pH 8.5 [1]
Constant (Km)

Homocarnosine

Michaells 200 pMm ( inobutyryl H 8.5 [1]
-aminobutyryl- .
Constant (Km) H Y o g P
L-histidine)
Optimal pH 8.5 L-Carnosine - [1]

Experimental Protocol

This protocol is adapted from the methods described by Teufel et al. (2003) and subsequent
publications that have utilized this assay[1][3][5].

Materials and Reagents

e L-Carnosine (Substrate)

e L-Histidine (Standard)

e Heparinized human plasma or purified CN1 enzyme

e Phosphate buffer (e.g., 50 mM, pH 7.4 for sample dilution)
o Tris-HCI buffer (e.g., 100 mM, pH 8.5 for reaction)

o Sulfosalicylic acid (SSA), 1% (w/v) in water (Stop Solution)
e 0-Phthaldialdehyde (OPA)

e 2-Mercaptoethanol

e Sodium hydroxide (NaOH)

» Borate buffer

e Fluorometer and 96-well black microplates
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Incubator or water bath at 37°C

Preparation of Reagents

L-Carnosine Stock Solution: Prepare a stock solution of L-carnosine in Tris-HCI buffer (pH
8.5). The final concentration in the assay should be optimized based on the Km value (e.g.,
5-10 mM to ensure saturation).

L-Histidine Standard Curve: Prepare a series of L-histidine standards in the reaction buffer,
ranging from 0 to 200 uM. These will be used to generate a standard curve to quantify the
amount of histidine produced in the enzymatic reaction.

OPA Reagent: Prepare the OPA derivatization reagent. A typical formulation involves
dissolving OPA in a borate buffer with the addition of 2-mercaptoethanol. Note: OPA reagent
is light-sensitive and should be prepared fresh and stored in a dark container.

Assay Procedure

Sample Preparation: Dilute heparinized plasma samples or the purified enzyme solution in
an appropriate buffer (e.g., phosphate buffer, pH 7.4).

Reaction Initiation: In a microcentrifuge tube or a well of a microplate, add the diluted
sample. Pre-incubate the sample at 37°C for 5 minutes.

To start the enzymatic reaction, add the L-carnosine substrate solution to the sample. The
final volume and concentrations should be optimized for the specific experimental setup.

Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 10
minutes[3]. The incubation time should be within the linear range of the reaction.

Reaction Termination: Stop the reaction by adding an equal volume of 1% sulfosalicylic acid
(SSA)[3]. This will precipitate proteins while leaving the amino acid products in the
supernatant.

Protein Removal: Centrifuge the samples to pellet the precipitated protein.

Derivatization: Transfer the supernatant to a new well in a 96-well black microplate. Add the
OPA reagent to each well containing the supernatant and the histidine standards.
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 Incubation for Derivatization: Incubate at room temperature in the dark for a short period
(e.g., 2-5 minutes) to allow the derivatization reaction to complete.

o Fluorescence Measurement: Measure the fluorescence using a fluorometer with an
excitation wavelength of 360 nm and an emission wavelength of 460 nm[3].

Data Analysis

o Construct a standard curve by plotting the fluorescence intensity of the L-histidine standards
against their known concentrations.

o Determine the concentration of L-histidine produced in each sample by interpolating their
fluorescence values from the standard curve.

o Calculate the carnosinase activity, typically expressed as nmol of histidine produced per
minute per mL of plasma (nmol/min/mL) or per mg of protein (nmol/min/mg).

Visualizations
Experimental Workflow for Carnosinase Activity Assay

Click to download full resolution via product page

Caption: Workflow of the Teufel 2002 assay for carnosinase activity.

Logical Relationship of the Assay Principle
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Caption: Principle of the fluorometric carnosinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b8093349?utm_src=pdf-body-img
https://www.benchchem.com/product/b8093349?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Sequence identification and characterization of human carnosinase and a closely related
non-specific dipeptidase - PubMed [pubmed.ncbi.nim.nih.gov]

2. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

3. journals.physiology.org [journals.physiology.org]

4. Carnosine as a protective factor in diabetic nephropathy: association with a leucine repeat
of the carnosinase gene CNDP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

5. journals.physiology.org [journals.physiology.org]

To cite this document: BenchChem. [Application Notes and Protocols: Teufel 2002 Assay for
Carnosinase (CN1) Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8093349+#teufel-2002-assay-for-carnosinase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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